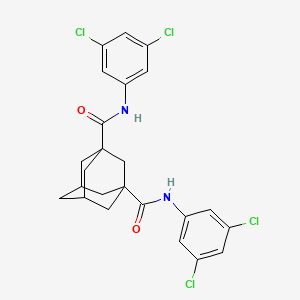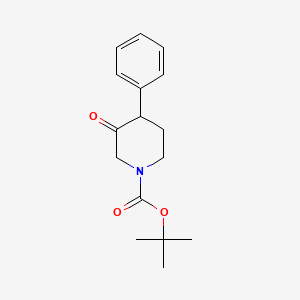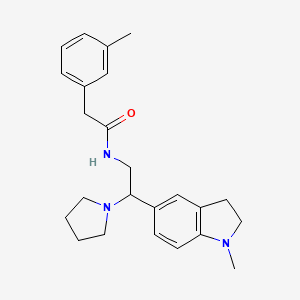![molecular formula C14H24N2O4 B2876477 O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate CAS No. 1341035-13-9](/img/structure/B2876477.png)
O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate is a chemical compound with the CAS Number: 1341035-13-9 . It has a molecular formula of C14H24N2O4 and a molecular weight of 284.3514 g/mol . The IUPAC name for this compound is 2-(tert-butyl) 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H26N2O4/c1-5-20-12(18)11-8-16-7-6-15(11)9-17(10-15)13(19)21-14(2,3)4/h11,16H,5-10H2,1-4H3 . This code provides a unique representation of the molecular structure.Applications De Recherche Scientifique
Environmental Impact and Biodegradation
Oxygenates like O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate are commonly added to gasoline to enhance combustion efficiency. However, their widespread use has led to environmental concerns due to their presence in groundwater and surface waters, primarily in the USA. These compounds are notable for their water solubility and mobility, creating long pollution plumes in aquifers impacted by gasoline releases. Recent studies have focused on the microbial degradation of these compounds, with significant advances in understanding the microbiology behind the degradation of MTBE and other oxygenated gasoline additives. This research is crucial for developing biological treatments for water contaminated with such oxygenates (Fayolle, Vandecasteele, & Monot, 2001).
Synthesis and Molecular Structure
The compound has been synthesized as a cyclic amino acid ester and characterized using various spectroscopic techniques. The crystal structure of this compound has been determined, revealing its bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring. This structural analysis is vital for understanding the compound's chemical properties and potential applications (Moriguchi et al., 2014).
Catalytic Applications
In the field of catalysis, studies have examined the [3+2] cycloaddition reactions involving methylenelactams and nitrones. These reactions produce 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, demonstrating the compound's potential in synthetic organic chemistry. Such reactions are crucial for creating complex molecular structures used in various chemical applications (Chiaroni et al., 2000).
Conformational Analysis in Peptide Synthesis
Spirolactams, closely related to O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate, have been studied as conformationally restricted pseudopeptides. These compounds are synthesized for use in peptide synthesis as constrained surrogates for dipeptides. Their conformational properties have been analyzed using NMR experiments and molecular modeling, highlighting their potential as mimetics in peptide research (Fernandez et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
2-O-tert-butyl 5-O-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-11(17)10-6-15-7-14(10)8-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASKQASZGABQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC12CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O2-tert-butyl O5-ethyl 2,7-diazaspiro[3.4]octane-2,5-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-hydroxy-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2876398.png)


![N-(4-bromophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2876406.png)


![2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid](/img/structure/B2876411.png)

![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine](/img/structure/B2876413.png)
![8'-chloro-1-(3,5-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2876414.png)
